2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.: 893726-67-5
Cat. No.: VC4374842
Molecular Formula: C21H25N5OS
Molecular Weight: 395.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893726-67-5 |
|---|---|
| Molecular Formula | C21H25N5OS |
| Molecular Weight | 395.53 |
| IUPAC Name | 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
| Standard InChI | InChI=1S/C21H25N5OS/c1-14-5-11-17(12-6-14)26-19(24-25-20(26)28-13-18(27)23-22)15-7-9-16(10-8-15)21(2,3)4/h5-12H,13,22H2,1-4H3,(H,23,27) |
| Standard InChI Key | XRFUATPPSWMCEC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)C3=CC=C(C=C3)C(C)(C)C |
Introduction
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic molecule that belongs to the class of triazoles. It is characterized by its unique structure, which includes a triazole ring linked to both a tert-butylphenyl and a methylphenyl group, along with a sulfanyl group attached to an acetohydrazide moiety. This compound is of interest in various chemical and pharmaceutical research contexts due to its potential biological activities.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of a triazole derivative with an appropriate hydrazide. The specific steps for its preparation are not detailed in the available literature, but it likely involves a multi-step process involving the formation of the triazole ring and subsequent modification to introduce the sulfanyl and acetohydrazide groups.
Biological Activities
While specific biological activities of 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide are not well-documented, compounds with similar structures often exhibit potential as anticancer agents or in other therapeutic applications. The presence of the triazole ring and the sulfanyl group may contribute to its biological activity, as these features are common in compounds with pharmacological interest.
Suppliers and Availability
This compound is not widely listed among common chemical suppliers, but related compounds are available from specialized suppliers like VITAS-M Laboratory, Ltd., and Interbioscreen Ltd. . The availability of this specific compound may be limited due to its specialized nature.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide | C29H28N6O2S | 524.64 | Potential therapeutic applications |
| 5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | C19H21N3S | 323.46 | Used in proteomics research |
| 2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide | C28H30N4O2S | 486.6 | Potential pharmacological interest |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume